N-(Hydroxymethyl)guanosine

Description

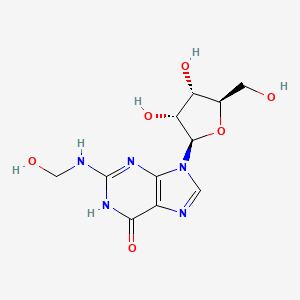

N-(Hydroxymethyl)guanosine (CAS: 171368-99-3) is a chemically modified nucleoside derived from guanosine, characterized by the addition of a hydroxymethyl (-CH$2$OH) group to the N-position of the guanine base. Its molecular formula is C${11}$H${15}$N$5$O$_6$ (molecular weight: 313.27 g/mol). The compound retains the ribose sugar moiety and purine base framework of guanosine but exhibits distinct physicochemical properties due to the hydroxymethyl substitution.

Properties

CAS No. |

171368-99-3 |

|---|---|

Molecular Formula |

C11H15N5O6 |

Molecular Weight |

313.27 g/mol |

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(hydroxymethylamino)-1H-purin-6-one |

InChI |

InChI=1S/C11H15N5O6/c17-1-4-6(19)7(20)10(22-4)16-2-12-5-8(16)14-11(13-3-18)15-9(5)21/h2,4,6-7,10,17-20H,1,3H2,(H2,13,14,15,21)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

XPNZPNNFGUEHHN-KQYNXXCUSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)NCO |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)NCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-((hydroxymethyl)amino)-1H-purin-6(9H)-one involves several steps, starting from simpler organic molecules. The process typically includes:

Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.

Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through controlled hydroxylation reactions.

Attachment of the Purine Base: The purine base is attached to the tetrahydrofuran ring through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes to increase yield and reduce costs. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-((hydroxymethyl)amino)-1H-purin-6(9H)-one: undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form simpler alcohols.

Substitution: The purine base can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-((hydroxymethyl)amino)-1H-purin-6(9H)-one: has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its role in various biochemical pathways.

Medicine: Investigated for potential therapeutic effects, including antiviral and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-((hydroxymethyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and metabolic processes.

Comparison with Similar Compounds

N2-Methylguanosine

- Structure : Methyl group (-CH$_3$) attached to the N2 position of guanine.

- Molecular Formula : C${11}$H${15}$N$5$O$5$ (MW: 297.27 g/mol).

- Key Features: Synthesized via alkylation of guanosine using methylating agents, as described in . Lacks the hydroxymethyl group, resulting in reduced polarity compared to N-(Hydroxymethyl)guanosine. Found in tRNA and rRNA, where methylation stabilizes secondary structures .

N2,N2-Dimethylguanosine

- Structure : Two methyl groups at the N2 position.

- Molecular Formula : C${12}$H${17}$N$5$O$5$ (MW: 311.30 g/mol).

- Key Features: Classified as a glycosyl compound with roles in RNA modification ().

N7-Methylguanosine (m7G)

- Structure : Methyl group at the N7 position of guanine.

- Molecular Formula : C${11}$H${15}$N$5$O$5$ (MW: 297.27 g/mol).

- Key Features: A critical RNA cap modification in eukaryotic mRNA, influencing stability and translation efficiency. Associated with diseases such as ovarian cancer, as shown in m7G-disease association matrices (). Chemically distinct from this compound due to methylation site and biological roles .

N2-Phenoxyacetyl-guanosine

- Structure: Phenoxyacetyl group attached to the N2 position.

- Molecular Formula : C${18}$H${19}$N$5$O$7$ (MW: 417.37 g/mol).

- Key Features: Used in oligonucleotide synthesis to protect the guanine base during solid-phase reactions.

Comparative Data Table

Research Findings and Functional Insights

- Chemical Reactivity: The hydroxymethyl group in this compound may participate in hydrogen bonding or oxidation reactions, unlike the inert methyl groups in N2-methylated analogs.

- Biological Roles: m7G () and N2-methylguanosine () have well-documented roles in RNA biology, whereas this compound’s functions remain underexplored. N2-Phenoxyacetyl-guanosine is primarily a synthetic intermediate, emphasizing its utility in chemical rather than biological contexts .

- Stability: Methylated derivatives (e.g., m7G, N2-methylguanosine) exhibit greater metabolic stability compared to hydroxymethylated forms, which may be prone to enzymatic or oxidative degradation.

Biological Activity

N-(Hydroxymethyl)guanosine is a guanosine analog that has garnered interest in various fields of biomedical research due to its potential biological activities. This article provides an overview of its biological significance, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxymethyl group at the N-7 position of the guanine base. This modification can influence its interaction with enzymes and cellular targets, potentially altering its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antiviral Activity : this compound has been shown to act as a substrate for deoxyguanosine kinase (dGK), which is critical for the phosphorylation of nucleoside analogs. This phosphorylation is essential for the antiviral efficacy against viruses such as cytomegalovirus (CMV) and hepatitis B virus (HBV) .

- Inhibition of DNA Synthesis : As a guanosine analog, it may interfere with DNA synthesis by competing with natural nucleosides, potentially leading to cytotoxic effects in rapidly dividing cells.

Antiviral Studies

Research has demonstrated that this compound exhibits significant antiviral properties. A study highlighted its effectiveness as a substrate for dGK, showing relative activities against various substrates as follows:

| Substrate | Relative Activity at 100 μM | Relative Activity at 500 μM |

|---|---|---|

| ddG | 0.14 | 0.50 |

| Ganciclovir | 0.06 | 0.60 |

| Penciclovir | 0.50 | 1.20 |

These results suggest that this compound could be an effective antiviral agent when used in conjunction with dGK .

Case Studies in Cancer Research

This compound has also been investigated for its potential anti-cancer properties, particularly in glioma models. A review of bioactive compounds indicated that certain guanosine derivatives exhibit antiproliferative effects on glioma cell lines by inducing apoptosis and cell cycle arrest.

- Study Findings : The IC50 values for selected compounds were found to be significantly lower than those of standard chemotherapeutics, indicating a potent effect on glioma cells:

| Compound | IC50 (nM) |

|---|---|

| Meriolin 15 | 7.8 |

| Doxorubicin | 28.3 |

These findings underscore the potential of this compound derivatives in cancer therapy .

Toxicity and Safety Profile

While exploring the therapeutic potential of this compound, it is crucial to consider its toxicity profile. Some studies suggest that while effective against cancer cells, these compounds may also exert cytotoxic effects on healthy cells, necessitating further investigation into their safety and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.